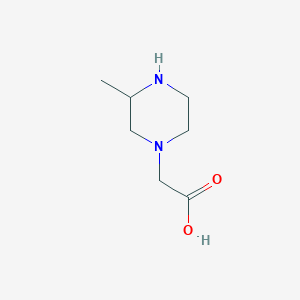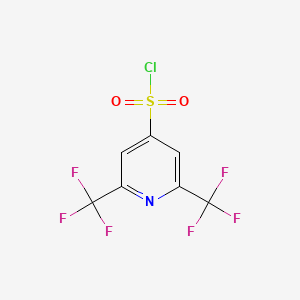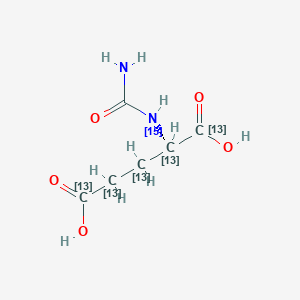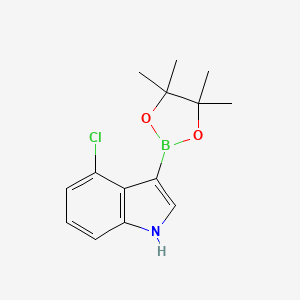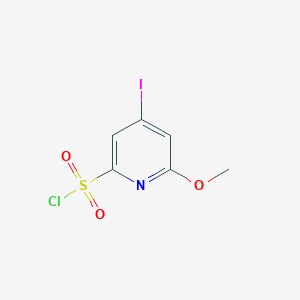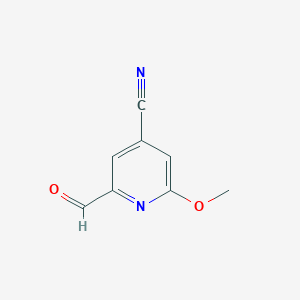
2-Formyl-6-methoxyisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-methoxyisonicotinonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of isonicotinonitrile, featuring a formyl group at the 2-position and a methoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-methoxyisonicotinonitrile typically involves the formylation of 6-methoxyisonicotinonitrile. One common method is the Vilsmeier-Haack reaction, where 6-methoxyisonicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formyl-6-methoxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 2-Carboxy-6-methoxyisonicotinonitrile.
Reduction: 2-Hydroxymethyl-6-methoxyisonicotinonitrile.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
2-Formyl-6-methoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It can be used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Formyl-6-methoxyisonicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and methoxy groups can interact with various molecular targets, influencing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
2-Formylisonicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxyisonicotinonitrile:
2-Formyl-4-methoxyisonicotinonitrile: The position of the methoxy group is different, which can alter its chemical properties and reactivity.
Uniqueness: 2-Formyl-6-methoxyisonicotinonitrile is unique due to the specific positioning of the formyl and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-formyl-6-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-3-6(4-9)2-7(5-11)10-8/h2-3,5H,1H3 |
Clé InChI |
PGBOYMOQRQVRHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


